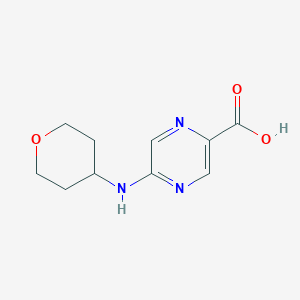

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(oxan-4-ylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKBZWMJATYFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Pyrazine-2-carboxylic Acid Analogs: A Technical Guide

Executive Summary

Pyrazine-2-carboxylic acid (Pyrazinoic acid, POA) represents a pharmacophore of immense clinical significance, primarily as the active metabolite of the first-line antitubercular drug Pyrazinamide (PZA).[1][2][3] While PZA has been a cornerstone of tuberculosis (TB) therapy since the 1950s, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains—often driven by mutations in the pncA activator gene—has necessitated the development of "direct-acting" POA analogs.

This guide analyzes the structural determinants governing the biological activity of POA derivatives. It moves beyond the classical PZA paradigm to explore how lipophilic modifications, C5-halogenation, and hybrid scaffold design can bypass activation requirements, enhance membrane permeability, and expand therapeutic utility into oncology and virology.

Mechanistic Foundations & The PZA Paradox

To understand the SAR of POA analogs, one must first dissect the mechanism of the parent compound, PZA. PZA is a prodrug requiring bioactivation.[1][4] The "PZA Paradox" refers to its potent in vivo sterilizing activity despite negligible in vitro activity at neutral pH.

The Activation Pathway

PZA diffuses passively into Mycobacterium tuberculosis (M.tb). Inside the cytoplasm, the enzyme pyrazinamidase (PZase), encoded by pncA, hydrolyzes PZA to POA.[1][3][5] POA is trapped inside the cell due to an inefficient efflux pump, leading to cytoplasmic acidification and disruption of membrane potential.

Molecular Targets

Recent structural biology has identified three primary targets for POA:

-

RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation, a process vital for rescuing stalled ribosomes.

-

PanD (Aspartate Decarboxylase): POA binds to PanD, blocking Coenzyme A biosynthesis.

-

FAS-I (Fatty Acid Synthase I): Disruption of mycolic acid synthesis.[6]

Visualization: PZA Activation and Resistance Logic

Figure 1: The bioactivation pathway of Pyrazinamide. Resistance primarily arises from pncA mutations preventing the conversion to the active POA species.[3][5]

Structure-Activity Relationship (SAR) Analysis

The SAR of POA analogs focuses on bypassing the pncA requirement (for M.tb) or enhancing binding affinity for specific targets (in oncology/antiviral contexts).

The Scaffold Map

The pyrazine core is numbered with nitrogen atoms at positions 1 and 4. The carboxylic acid is at C2.

| Position | Modification Strategy | Impact on Activity |

| C2 (Carboxyl) | Esters, Amides, Hydrazides | Modulates lipophilicity (LogP) and prodrug stability. Critical for cell entry. |

| C3 | Amines, Alkyl groups | Often reduces activity due to steric clash with targets, though some amino-analogs improve solubility. |

| C5 | Halogens (Cl, Br), Alkyls | The "Sweet Spot." 5-Cl and 5-alkyl substitutions often increase potency by 10-100x. |

| C6 | Halogens, Bulky groups | Generally detrimental. 6-Cl analogs are significantly less active than 5-Cl isomers. |

C2 Modifications: The Prodrug Strategy

Since POA is highly polar (pK_a ~ 2.9), it cannot passively diffuse across the mycobacterial cell wall efficiently at neutral pH.

-

Esters: Long-chain alkyl esters (e.g., n-octyl, n-decyl) act as lipophilic prodrugs. They cross the membrane and are hydrolyzed by non-specific esterases, releasing POA directly inside the cell. This bypasses pncA mutations.

-

Amides (N-substituted): N-phenylpyrazine-2-carboxamides have shown activity.[7] Electron-withdrawing groups (EWG) like -CF3 or -Cl on the phenyl ring enhance potency.

C5 Substitution: Halogenation & Lipophilicity

Introduction of a chlorine atom at C5 is one of the most effective modifications.

-

5-Chloro-POA Esters: Compounds like tert-butyl 5-chloropyrazine-2-carboxylate exhibit MICs in the range of 3–6 µg/mL (vs. >100 µg/mL for PZA at neutral pH).

-

Mechanism: The C5-Cl group increases the lipophilicity (LogP) significantly, facilitating passive diffusion. It may also enhance binding to PanD through hydrophobic interactions.

-

5-tert-butyl: Adds bulk and lipophilicity. While active, it can sometimes reduce metabolic stability.

Hybrid Molecules[2][7]

-

Steroidal Pyrazines: Fusing the pyrazine ring to steroidal skeletons (e.g., ring A of progesterone) creates hybrids with potent antiproliferative activity against cancer lines (PC-3, MCF-7).[8] The lipophilic steroid acts as a carrier, while the pyrazine moiety interacts with nucleotide-binding domains.

Visualization: SAR Heatmap

Figure 2: SAR Heatmap indicating critical modification zones. C5 halogenation and C2 esterification are the primary drivers of enhanced potency.

Experimental Protocols

To validate the SAR described above, rigorous synthesis and biological evaluation are required.

Synthesis: Yamaguchi Esterification

For synthesizing hindered or sensitive pyrazine esters (e.g., 5-chloro derivatives), the Yamaguchi method is superior to standard Fischer esterification due to mild conditions.

Reagents:

-

Pyrazine-2-carboxylic acid derivative (1.0 eq)[9]

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 eq)

-

Alcohol (R-OH) (1.0 eq)

-

DMAP (1.2 eq), Triethylamine (TEA) (1.2 eq)

-

Solvent: Anhydrous THF or Toluene

Protocol:

-

Mixed Anhydride Formation: Dissolve the acid and TEA in THF under N2 atmosphere. Cool to 0°C. Add Yamaguchi reagent dropwise. Stir for 1h at RT to form the mixed anhydride.

-

Esterification: Add the alcohol and DMAP (dissolved in THF) to the reaction mixture.

-

Reflux: Heat to reflux (60-80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organic layer with 1N HCl (rapidly), then brine. Dry over Na2SO4.

-

Purification: Flash column chromatography on silica gel.

Biological Evaluation: REMA Assay (TB)

The Resazurin Microtiter Assay (REMA) is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Critical Note on pH: PZA requires acidic pH (5.5–6.0) to show activity in vitro.[1][7][8][10][11][12] However, POA esters (direct-acting) should be tested at neutral pH (6.8) to demonstrate their ability to bypass the activation step and penetrate the membrane independently.

Protocol:

-

Inoculum: M. tuberculosis H37Rv adjusted to McFarland 1.0, diluted 1:20 in 7H9 broth (supplemented with OADC).

-

Plate Prep: Add 100 µL of 7H9 broth to 96-well plates.

-

Serial Dilution: Add compounds (dissolved in DMSO) to column 2 and serially dilute (1:2) across the plate. Final DMSO concentration < 1%.

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

-

Data Analysis: MIC is the lowest concentration preventing color change.

Therapeutic Applications Beyond TB

While TB remains the primary indication, the pyrazine scaffold possesses "privileged structure" status.

Anticancer Activity[8][13][14]

-

Mechanism: Pyrazine derivatives often inhibit kinases or tubulin polymerization.

-

Key Insight: Steroidal pyrazines (fused at the 2,3-positions of the A-ring) have shown IC50 values in the nanomolar range against prostate cancer (PC-3) cells. The lipophilic steroid allows entry, and the pyrazine nitrogen atoms likely coordinate with zinc fingers or other metal-dependent enzymes involved in cell proliferation.

Antiviral Activity[7]

-

Favipiravir (T-705): A pyrazine-3-carboxamide derivative.

-

SAR Link: Unlike POA, Favipiravir requires a fluorine at C6 and a hydroxyl (tautomerizing to oxo) at C3. This highlights that shifting the functional groups on the pyrazine ring completely alters the target from bacterial fatty acid synthases to viral RNA polymerases.

References

-

Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Available at: [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI Molecules. Available at: [Link]

-

Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. PubMed. Available at: [Link]

-

Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. MDPI Pharmaceuticals. Available at: [Link]

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed Central (PMC). Available at: [Link]

-

Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH. Frontiers in Microbiology. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. MDPI Steroids. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents [mdpi.com]

- 9. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]

- 10. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid as a scaffold in medicinal chemistry

[1]

Part 1: Strategic Rationale & Chemical Architecture

The Scaffold Concept

In the context of Rule-of-Five (Ro5) compliance, this scaffold offers a distinct advantage over traditional phenyl- or cyclohexyl-aminopyrazines.[1]

-

The Pyrazine Core: Acts as a critical hydrogen bond acceptor (N1) and donor (C5-NH).[1] In many kinase inhibitors (e.g., against SYK, ERK, or JAK), the pyrazine N1 interacts with the kinase hinge region backbone NH.

-

The Oxan-4-yl (Tetrahydropyran) Group: A bioisostere of the cyclohexyl group.[1] It lowers cLogP (lipophilicity) significantly while maintaining steric bulk.[1] Unlike morpholine, it is not a hydrogen bond acceptor/donor, reducing off-target liability while improving metabolic stability (blocking metabolic "soft spots" found on alkyl rings).

-

The Carboxylic Acid (C2): Serves as the "vector handle."[1] It is rarely the endpoint; rather, it is the precursor for amide coupling to generate diversity that explores the solvent-exposed front or the "sugar pocket" of the ATP binding site.

Physicochemical Profile (Calculated)

| Property | Value (Approx.) | Impact on Drug Design |

| MW | 223.23 Da | High Ligand Efficiency (LE) starting point.[1] |

| cLogP | ~0.5 - 0.8 | Ideal for fragment-based design (keeps final drug < 3.5).[1] |

| TPSA | ~80 Ų | Good permeability potential.[1] |

| H-Bond Donors | 2 (NH, OH) | Critical for hinge binding.[1] |

| H-Bond Acceptors | 5 | Pyrazine Ns, Oxane O, Carboxyl Os.[2] |

Part 2: Synthesis & Experimental Protocols

The synthesis is a robust, two-step sequence starting from commercially available Methyl 5-chloropyrazine-2-carboxylate .[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the oxan-4-amine at the C5 position.[1] Mechanism: The electron-withdrawing ester at C2 activates the C5-chlorine for displacement.[1]

-

Reagents: Methyl 5-chloropyrazine-2-carboxylate (1.0 eq), 4-Aminotetrahydropyran (1.1 eq), DIPEA (2.5 eq).[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

-

Conditions: 80°C – 100°C for 4–6 hours.

Protocol:

-

Dissolve Methyl 5-chloropyrazine-2-carboxylate (10.0 g, 58 mmol) in NMP (100 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (25 mL, 145 mmol).

-

Add 4-Aminotetrahydropyran (6.45 g, 63.8 mmol) in one portion.

-

Heat the reaction mixture to 90°C under nitrogen atmosphere. Monitor by LC-MS (Target M+H: ~238).[1]

-

Workup: Cool to RT. Pour into ice-water (500 mL). The product usually precipitates. Filter the solid.

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (0-5% MeOH in DCM).

-

Yield: Typically 85–92%.[1]

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid handle.

-

Reagents: LiOH·H₂O (3.0 eq).

-

Solvent: THF/Water (3:1).[1]

-

Conditions: RT for 2–3 hours.

Protocol:

-

Suspend the methyl ester from Step 1 (10.0 g, 42 mmol) in THF (120 mL).

-

Add a solution of LiOH[1]·H₂O (5.3 g, 126 mmol) in Water (40 mL).

-

Stir vigorously at room temperature. The solution will clarify then potentially precipitate the lithium salt.

-

Workup: Concentrate THF in vacuo. Acidify the aqueous residue to pH ~3-4 using 1N HCl.[1]

-

Isolation: The free acid will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry in a vacuum oven at 50°C.

-

Yield: >95%.

Part 3: Visualization of Workflow & SAR

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic when using this scaffold in kinase inhibitor design.

Caption: Synthesis route and functional pharmacophore mapping of the 5-(oxan-4-ylamino)pyrazine scaffold.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Library Generation (Amide Coupling)

The carboxylic acid is the "diversity point."[1] To create a library of potential kinase inhibitors, the acid is coupled with various aromatic or aliphatic amines.

Standard Coupling Protocol (HATU Method):

-

Activation: Dissolve the scaffold acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 5 mins.

-

Coupling: Add the diversity amine (R-NH₂, 1.1 eq).[1]

-

Reaction: Stir at RT for 2–12 hours.

-

Purification: Preparative HPLC (Reverse Phase C18).

Structural Biology Context

When docked into a typical kinase ATP-binding pocket (e.g., Nek2 , ERK , or CK2 ):

-

The "Flip" Mode: Pyrazine-2-carboxamides can bind in two orientations.[1]

-

The Oxane Ring: Usually projects into the solvent-exposed region or the hydrophobic specificity pocket (Gatekeeper region), depending on the linker length.[1] Its polarity (ether oxygen) allows it to be solvated, improving the oral bioavailability of the final drug candidate compared to a purely hydrophobic cyclohexyl group.

Key Advantages Over Analogs

| Feature | Oxane Scaffold | Cyclohexyl Analog | Morpholine Analog |

| Solubility | High | Low | High |

| Permeability | Moderate-High | High | Low-Moderate |

| Metabolic Stability | High (Blocked positions) | Low (Hydroxylation prone) | Moderate |

| pKa Influence | Neutral | Neutral | Basic (can trap in lysosome) |

References

-

Aminopyrazine Kinase Inhibitors (Nek2 SAR)

-

Pyrazine-2-carboxylic Acid Synthesis & Hydrolysis

-

Tetrahydropyran (Oxane)

-

Entospletinib (Structural Context for Pyrazine-Amine Scaffolds)

Preliminary cytotoxicity screening of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

Technical Whitepaper: Preliminary Cytotoxicity Screening of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

Executive Summary

This guide outlines the standard operating procedure (SOP) for the preliminary cytotoxicity profiling of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid . As a pyrazine-2-carboxylic acid derivative featuring a tetrahydropyran (oxan-4-yl) moiety, this compound presents specific physicochemical properties—notably amphiphilicity and pH-dependent solubility—that necessitate a tailored screening approach.

The objective of this screening is two-fold:

-

Safety Profiling: Establish the Cytotoxic Concentration 50% (CC50) in non-malignant tissue to define a therapeutic window.

-

Efficacy Screening: Determine the Inhibitory Concentration 50% (IC50) in target disease models (e.g., carcinoma lines), distinguishing between cytostatic and cytotoxic mechanisms.

Physicochemical Profiling & Compound Preparation

Before introducing the compound to biological systems, its solution behavior must be stabilized. The presence of both a carboxylic acid (pKa ~3.5–4.0) and a secondary amine on the pyrazine core suggests zwitterionic potential and pH sensitivity.

Solubility & Stock Preparation

-

Solvent: Dimethyl sulfoxide (DMSO) is the requisite solvent. The tetrahydropyran ring enhances polarity compared to cyclohexyl analogs, likely improving solubility in polar organic solvents.

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock .

-

Protocol: Weigh solid compound

Add DMSO

-

-

Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles. Store at -20°C.

Working Solutions (The "0.5% Rule")

To prevent solvent-induced toxicity, the final DMSO concentration in the cell culture well must not exceed 0.5% (v/v).

-

Intermediate Dilution: Dilute the DMSO stock 1:100 into culture medium (without serum) to create a 2x working solution.

-

Precipitation Check: Visually inspect the intermediate dilution. The carboxylic acid moiety may precipitate in acidic media; ensure media pH is buffered to 7.4 (HEPES is preferred over bicarbonate for stability outside the incubator).

Experimental Design: The Screening Cascade

Cell Line Selection Strategy

Do not screen randomly. Select lines that represent distinct biological compartments.

| Cell Line | Tissue Origin | Rationale for Selection |

| HEK293 | Human Embryonic Kidney | General Toxicity Standard. High proliferation rate; sensitive to mitochondrial toxins. |

| HepG2 | Human Liver Carcinoma | Metabolic Competence. Expresses Phase I/II enzymes. Determines if the compound requires metabolic activation to become toxic. |

| HUVEC | Umbilical Vein Endothelial | Vascular Safety. Critical for assessing potential cardiovascular liabilities early. |

| NCI-H460 | Lung Carcinoma | Efficacy Model. Representative solid tumor line (if oncology is the indication). |

Assay Methodology: ATP Bioluminescence (CellTiter-Glo®)

While MTT/MTS assays are cost-effective, they rely on enzymatic conversion which can be artificially inhibited by pyrazine derivatives. ATP quantitation is the gold standard for preliminary screening due to its direct correlation with metabolic viability and high sensitivity.

Protocol:

-

Seeding: Dispense 3,000–5,000 cells/well in 384-well white opaque plates.

-

Equilibration: Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

-

Dosing: Add compound in a 10-point dose-response curve (1:3 serial dilution). Top concentration: 100 µM.

-

Exposure: Incubate for 48 or 72 hours.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins (dark), and read Luminescence (RLU).

Visualization of Workflows

Diagram 1: The Screening Workflow

This diagram illustrates the linear progression from compound solubilization to data acquisition.

Caption: Figure 1. End-to-end cytotoxicity screening workflow for pyrazine derivatives.

Diagram 2: Mechanism of Action Deconvolution

If cytotoxicity is observed, this decision tree guides the differentiation between specific apoptosis and non-specific necrosis.

Caption: Figure 2. Logic flow for distinguishing programmed cell death (efficacy) from membrane rupture (toxicity).

Data Analysis & Interpretation

Quantitative Metrics

Raw Luminescence Units (RLU) must be normalized to vehicle controls (DMSO only).

Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive:

-

IC50 (Inhibitory Concentration 50): Concentration reducing viability by 50%.[1][2][3][4][5]

-

Selectivity Index (SI): The ratio of safety to potency.

-

Target: An SI > 10 is generally required for lead progression.

-

Interpreting Pyrazine-Specific Artifacts

-

The "Acid Effect": If the IC50 shifts significantly between buffered and unbuffered media, the toxicity may be due to local acidification by the carboxylic acid group rather than specific binding.

-

Oxidative Stress: Pyrazines can undergo redox cycling. If toxicity is rescued by adding N-acetylcysteine (NAC) to the media, the mechanism is likely ROS-mediated (often undesirable).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Compound autofluorescence or luciferase inhibition. | Run a "cell-free" control with compound + CellTiter-Glo reagents. |

| Precipitation | Low solubility of the -COOH form. | Check pH; ensure final DMSO is 0.5%. |

| Edge Effect | Evaporation in outer wells. | Fill edge wells with PBS; do not use for data. |

References

-

National Cancer Institute (NCI). (2025). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

-

Friebolin, W., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1234. Retrieved from [Link]

-

Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Retrieved from [Link]

-

Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Cell-Based Assay Development for 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

Introduction

The pyrazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a variety of enzymes and receptors.[1][2] Specifically, pyrazine derivatives have shown significant potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4][5] This application note provides a comprehensive guide for the development of a suite of cell-based assays to characterize a novel compound, 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid, hereafter referred to as "Compound X."

Given that the precise molecular target of Compound X is not yet publicly defined, this guide will proceed under the scientifically-grounded hypothesis that it functions as a protein kinase inhibitor. Dysregulation of protein kinase activity is a hallmark of numerous pathologies, making them a major focus of drug discovery.[6] Therefore, the protocols detailed herein are designed to create a robust framework for identifying the putative kinase target, quantifying its engagement and inhibition within a cellular context, and evaluating the downstream functional consequences.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedural steps to explain the rationale behind experimental choices, ensuring that the described protocols form a self-validating system for rigorous compound characterization.[7][8][9][10][11] We will cover a tiered approach, beginning with target engagement assays to confirm direct interaction in live cells, followed by assays to measure the inhibition of downstream signaling pathways, and concluding with functional assays that assess the compound's impact on cell viability and proliferation.

Section 1: Target Engagement in Live Cells using NanoBRET™

Rationale: Before investigating the functional effects of Compound X, it is crucial to confirm that it directly interacts with its intended target inside a living cell. Traditional biochemical assays using purified enzymes often fail to replicate the complex intracellular environment, where factors like high ATP concentrations, protein localization, and cellular permeability can significantly influence a compound's potency.[6][12] The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that overcomes these limitations by measuring compound binding to a specific kinase target in live cells.[13][14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that engages the target will displace the probe, leading to a measurable decrease in the BRET signal.[13][14]

Experimental Workflow: NanoBRET™ Target Engagement

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 2 x 10^4 cells per well in a 96-well white-bottom plate.

-

After 24 hours, transfect the cells with a vector encoding the putative target kinase fused to NanoLuc® luciferase (e.g., Kinase X-NanoLuc®) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for protein expression.

-

-

Compound and Tracer Preparation:

-

Prepare a 10 mM stock solution of Compound X in DMSO.

-

Perform a serial dilution of Compound X in Opti-MEM® I Reduced Serum Medium to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Prepare the NanoBRET® tracer solution in Opti-MEM® at the recommended concentration (typically determined through an initial tracer titration experiment).

-

-

Assay Procedure:

-

Carefully remove the growth medium from the cells.

-

Add the NanoBRET® tracer solution to all wells.

-

Add the serially diluted Compound X to the appropriate wells. Include vehicle-only (DMSO) controls.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.

-

-

Detection and Measurement:

-

Prepare the Nano-Glo® Substrate/luciferase detection reagent according to the manufacturer's protocol.

-

Add the detection reagent to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor emission (450 nm) and one for the acceptor emission (610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

-

Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

-

Plot the normalized BRET ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound X required to displace 50% of the tracer.

-

Section 2: Quantifying Downstream Signaling Inhibition

Rationale: Once target engagement is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the kinase's activity. A primary function of kinases is to phosphorylate downstream substrate proteins, initiating a signaling cascade.[15] Therefore, measuring the phosphorylation status of a known substrate of the target kinase is a direct readout of the compound's inhibitory effect.[16] Two robust methods for this are Western Blotting and Homogeneous Time-Resolved Fluorescence (HTRF®) assays.

Western Blotting for Phospho-Substrate Detection

Rationale: Western blotting is a classical and powerful technique to visualize changes in protein phosphorylation. It allows for the specific detection of both the phosphorylated form of the substrate and the total amount of that substrate protein, providing an internal control for protein expression levels.[15][17] While lower in throughput than HTRF, it offers high specificity and qualitative confirmation of target modulation. Key considerations for phospho-protein detection include the use of phosphatase inhibitors to preserve the phosphorylation state during sample preparation and blocking with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[18]

Detailed Protocol: Western Blotting

-

Cell Treatment and Lysis:

-

Plate a suitable cell line (e.g., A549, HeLa) known to have an active signaling pathway involving Kinase X.

-

Treat cells with various concentrations of Compound X for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., a known activator of the pathway like EGF) and a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[18]

-

Keep samples on ice at all times to minimize dephosphorylation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize all samples to the same protein concentration.

-

Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18] Avoid using milk as a blocking agent.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Substrate Y).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein like GAPDH.[15]

-

Quantify band intensities using densitometry software.

-

HTRF® Assay for High-Throughput Phospho-Substrate Detection

Rationale: For higher throughput screening and more quantitative data, the HTRF® assay is an excellent alternative to Western blotting.[19] HTRF® is a proximity-based immunoassay that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which reduces background interference.[20] In a typical kinase assay format, a cell lysate containing the phosphorylated substrate is incubated with two antibodies: one labeled with a Europium cryptate (donor) that recognizes the total substrate, and another labeled with a second fluorophore (acceptor) that specifically binds to the phosphorylated site.[21] When both antibodies bind to the same phosphorylated substrate molecule, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a specific FRET signal.[19][21]

Experimental Workflow: HTRF® Phospho-Substrate Assay

Caption: Workflow for the HTRF® Phospho-Substrate Assay.

Detailed Protocol: HTRF® Assay

-

Cell Plating and Treatment:

-

Seed cells into a 384-well, low-volume, white plate at an optimized density.

-

After 24 hours, starve the cells in serum-free medium if necessary to reduce basal pathway activation.

-

Pre-treat cells with a serial dilution of Compound X for 1-2 hours.

-

Stimulate the pathway with an appropriate agonist (e.g., EGF) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.

-

-

Cell Lysis:

-

Add the HTRF-compatible lysis buffer directly to the wells containing the treated cells.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

-

Detection:

-

Add the pre-mixed HTRF® antibody pair (Europium cryptate-labeled anti-total substrate and d2-labeled anti-phospho-substrate) to each well.

-

Incubate for 4 hours to overnight at room temperature, protected from light.

-

-

Measurement and Data Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data and plot a dose-response curve to determine the IC50 value for the inhibition of substrate phosphorylation.

-

Section 3: Functional Cellular Assays

Rationale: The ultimate goal of a kinase inhibitor in many therapeutic areas, such as oncology, is to modulate cellular processes like proliferation and survival.[16] Therefore, it is essential to assess the impact of Compound X on cell viability and growth. These functional assays provide a holistic view of the compound's cellular efficacy.

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for determining the number of viable cells in culture.[22] The assay quantifies ATP, which is an indicator of metabolically active cells.[23] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostatic activity induced by the compound. The simple "add-mix-measure" protocol makes it ideal for generating dose-response curves.[22]

Detailed Protocol: CellTiter-Glo® Assay

-

Cell Plating:

-

Seed a cancer cell line known to be dependent on the Kinase X signaling pathway into a 96-well or 384-well white, clear-bottom plate at a predetermined optimal density.

-

Allow cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of Compound X. Include vehicle-only controls.

-

Incubate for a prolonged period, typically 48 to 72 hours, to allow for effects on cell proliferation and viability to manifest.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of Compound X concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

-

Expected Data Summary

The data generated from this cascade of assays can be effectively summarized to provide a comprehensive profile of Compound X.

| Assay Type | Parameter Measured | Readout Technology | Typical Result | Purpose |

| Target Engagement | Direct binding to Kinase X | NanoBRET™ | Cellular IC50 | Confirms direct interaction in a physiological context.[13] |

| Downstream Signaling | Phosphorylation of Substrate Y | Western Blot / HTRF® | Cellular IC50 | Measures functional inhibition of kinase activity.[16][19] |

| Functional Outcome | Cell Viability/Proliferation | CellTiter-Glo® | GI50 | Assesses the overall impact on cellular health and growth.[22] |

Conclusion

This application note provides a structured, multi-tiered strategy for the cellular characterization of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid (Compound X), a novel compound with presumed kinase inhibitory activity. By systematically progressing from direct target engagement to downstream signaling and finally to functional cellular outcomes, researchers can build a comprehensive and robust data package. This approach, grounded in established and validated assay technologies, ensures that decisions made during the drug discovery process are based on high-quality, physiologically relevant data. Adherence to these protocols will enable a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

-

Kuenzi, M. et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

-

Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Various Authors. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

-

Arba, M. et al. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

-

INiTS. Cell-based test for kinase inhibitors. [Link]

-

Creative Diagnostics. Kinase Activity Assay. [Link]

-

Eathiraj, S. et al. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]

-

BMG LABTECH. AlphaScreen. [Link]

-

Teti, D. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Zhang, J.H. et al. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

-

Infinix Bio. Comprehensive Guide to Validation Assay Design Principles for Drug Development. [Link]

-

Eglen, R.M. et al. The Use of AlphaScreen Technology in HTS: Current Status. PMC. [Link]

-

Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

-

Saulière, A. et al. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. PMC. [Link]

-

Various Authors. Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

-

Eberl, H.C. et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

-

Mhatre, P. Create a Flowchart using Graphviz Dot. Medium. [Link]

-

Wodicka, L.M. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

-

Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

-

Emerald Cloud Lab. ExperimentAlphaScreen Documentation. [Link]

-

Cui, W. et al. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

-

Various Authors. AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

-

Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]

-

LabMart Limited. CellTiter-Glo® Luminescent Cell Viability Assay. [Link]

-

PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]

-

Brear, P. et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link]

-

Houghtaling, J. et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. [Link]

-

Riss, T.L. et al. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Various Authors. Flowchart Creation - Developer Documentation. [Link]

-

Dare, J. Creating Software Engineering Flow Charts with Graphviz Dot. [Link]

-

Arba, M. et al. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

-

NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. [Link]

-

Various Authors. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/[24].pdf]([Link]24].pdf)

-

Al-Oaidi, A. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infinixbio.com [infinixbio.com]

- 8. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. nebiolab.com [nebiolab.com]

- 12. inits.at [inits.at]

- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]

- 23. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Protocol for molecular docking of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid with target proteins

Abstract & Scope

This application note details the protocol for the molecular docking of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid (hereafter referred to as Ligand-5-OPA ). While this molecule serves as a versatile building block in medicinal chemistry, its structural features—specifically the pyrazine core coupled with a tetrahydropyran (oxan) moiety—mimic the pharmacophores of several ATP-competitive kinase inhibitors.

This guide utilizes PIM-1 Kinase (Proviral Integration Site for Moloney Murine Leukemia Virus-1) as the primary target.[1] PIM-1 is a validated oncological target where pyrazine-based scaffolds have demonstrated efficacy by interacting with the ATP-binding hinge region. This protocol is designed to be platform-agnostic but exemplifies the workflow using AutoDock Vina (docking) and PyMOL (visualization) due to their widespread adoption and reproducibility.

Computational Resources & Prerequisites

Hardware Requirements

-

CPU: Minimum 8 cores (AVX2 support recommended for accelerated scoring).

-

RAM: 16 GB minimum (32 GB recommended for large ensemble docking).

-

GPU: Optional (required only if using GPU-accelerated engines like Vina-GPU or Glide).

Software Stack

| Software | Role | Version Used (Validated) |

| AutoDock Vina | Docking Engine | v1.2.3 |

| AutoDock Tools (ADT) | Grid/PDBQT Preparation | v1.5.7 |

| OpenBabel | Ligand Format Conversion | v3.1.1 |

| PyMOL / ChimeraX | Visualization & Analysis | v2.5+ / v1.4+ |

| Avogadro | Ligand Geometry Optimization | v1.2.0 |

Experimental Workflow

The following diagram outlines the critical path for this docking study, ensuring data integrity from ligand preparation to post-docking analysis.

Figure 1: End-to-end computational workflow for docking Ligand-5-OPA to PIM-1 Kinase.

Step-by-Step Protocol

Phase 1: Ligand Preparation (The Critical Variable)

The biological activity of Ligand-5-OPA is heavily dependent on its ionization state. The carboxylic acid at position 2 (pKa ~3.0–3.5) will be deprotonated at physiological pH (7.4), resulting in a carboxylate anion (-COO⁻).

-

SMILES Entry: O=C(O)c1cncc(NC2CCOCC2)n1 (Neutral form).

-

3D Conformation Generation: Use Avogadro or OpenBabel to generate 3D coordinates.

-

Command:obabel -i smi ligand.smi -o mol2 -O ligand_3d.mol2 --gen3d

-

-

Protonation Adjustment:

-

The carboxylic acid must be deprotonated.

-

The secondary amine linker (–NH–) remains neutral.

-

Crucial Step: Calculate Gasteiger partial charges. The carboxylate oxygens should carry distributed negative charges.

-

-

File Conversion: Convert to PDBQT format (AutoDock standard) ensuring rotatable bonds are defined.

-

Note: The bond between the pyrazine N and the oxan C4 is rotatable. Ensure the oxan ring is treated as a rigid chair conformation unless flexible ring docking is explicitly enabled.

-

Phase 2: Target Preparation (PIM-1 Kinase)

We select PDB ID: 2XJ1 (Crystal structure of PIM-1 with a known inhibitor) due to its high resolution (2.0 Å) and defined active site.

-

Retrieval: Download 2XJ1.pdb from the RCSB Protein Data Bank.

-

Cleaning:

-

Remove water molecules (unless bridging waters are identified; for PIM-1, waters are generally removed for Vina).

-

Remove the co-crystallized ligand (to create the "blind" pocket) but save its coordinates for grid centering.

-

-

Hydrogens & Charges:

-

Add polar hydrogens (AutoDock Tools).

-

Compute Kollman united atom charges.

-

Merge non-polar hydrogens.

-

-

Output: Save as protein.pdbqt.

Phase 3: Grid Box Generation

The grid must encompass the ATP-binding hinge region.

-

Center: X= 21.54, Y= -12.30, Z= -1.80 (Approximate centroid of the native ligand in 2XJ1).

-

Size: 20 x 20 x 20 Å. (Sufficient to cover residues Glu121, Lys67, and Asp186).

-

Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).

Phase 4: Docking Execution

Create a configuration file conf.txt:

Execution Command: vina --config conf.txt --log docking.log

Data Analysis & Interpretation

Predicted Interaction Map

The docking results should be evaluated not just by binding affinity (kcal/mol) but by the replication of key kinase interactions. Based on the scaffold structure, the following interactions are expected:

| Residue | Interaction Type | Mechanism |

| Glu121 | Hydrogen Bond | Acts as H-bond acceptor for the Pyrazine-NH or Linker-NH. |

| Lys67 | Salt Bridge / H-Bond | Critical interaction with the Carboxylate (-COO⁻) of Ligand-5-OPA. |

| Asp186 | H-Bond / Electrostatic | Stabilizes the active conformation (DFG motif area). |

| Leu44 | Hydrophobic | Van der Waals contact with the Tetrahydropyran ring. |

Visualization of Signaling Pathway

Understanding why we dock to PIM-1 is crucial. PIM-1 is a downstream effector in the JAK/STAT pathway, promoting cell survival.

Figure 2: PIM-1 Kinase signaling context. Ligand-5-OPA aims to inhibit the PIM-1 node, preventing c-Myc activation and restoring apoptosis via Bad.

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), perform the following:

-

Redocking Control: Dock the co-crystallized ligand extracted from 2XJ1 back into the protein.

-

Pass Criteria: RMSD between the docked pose and the crystal conformation must be < 2.0 Å .

-

-

Negative Control: Dock a molecule known not to bind to PIM-1 (e.g., a bulky non-kinase inhibitor) and verify the binding energy is significantly higher (less negative) than Ligand-5-OPA.

-

Pose Clustering: Ensure the top 3 poses converge on the same binding mode. Divergent poses suggest insufficient exhaustiveness or an undefined binding pocket.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Positive Binding Energy | Steric clash or incorrect charge. | Check ligand protonation states; ensure grid box is not clipping residues. |

| High RMSD in Validation | Flexible active site or water mediation. | Enable flexible side-chain docking (AutoDock Vina --flex option) for residues Lys67 and Glu121. |

| Ligand Outside Pocket | Grid box center is incorrect. | Re-calculate grid center using the geometric center of the native ligand. |

References

-

Ali, A., et al. (2020).[1][2] In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. [Link]

-

Protein Data Bank. (2010). Crystal Structure of PIM-1 Kinase (PDB: 2XJ1). RCSB PDB. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Application Notes & Protocols: Evaluating 5-(Oxan-4-ylamino)pyrazine-2-carboxylic Acid for Agricultural Fungicide Development

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid, a novel pyrazine carboxamide derivative, as a potential agricultural fungicide. Drawing from the established mode of action of related compounds, we outline its hypothesized role as a Succinate Dehydrogenase Inhibitor (SDHI). This guide details the rationale behind its development, a plausible laboratory-scale synthesis, and rigorous, step-by-step protocols for both in vitro and in vivo antifungal efficacy testing. All methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data for fungicide development programs.

Introduction: The Rationale for Novel SDHI Fungicides

The global demand for food security necessitates the continuous development of effective crop protection agents. Fungicides are critical in preventing devastating crop losses due to pathogenic fungi. Among the most important classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), classified by the Fungicide Resistance Action Committee (FRAC) as Group 7 fungicides.[1] These compounds target a crucial enzyme in the fungal mitochondrial respiratory chain, offering broad-spectrum activity against a wide variety of plant pathogens.[2][3]

SDHIs function by blocking the enzyme succinate dehydrogenase (SDH), also known as Complex II, interrupting the pathogen's cellular respiration and halting the production of ATP, the cell's primary energy source.[2][4] This targeted mechanism has led to the successful commercialization of numerous SDHI fungicides, including boscalid, fluxapyroxad, and bixafen.[1][5]

However, the extensive use of SDHIs has led to the emergence of resistant fungal strains, primarily through single-site mutations in the genes encoding the SDH enzyme.[5][6] This challenge underscores the urgent need to discover and develop novel SDHI fungicides with different chemical scaffolds that can overcome existing resistance mechanisms.

The compound of interest, 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid, belongs to the pyrazine carboxamide class. This chemical family is known for its biological activities, including antimycobacterial properties, and provides a promising structural backbone for new fungicides.[7][8] This guide presents the scientific framework and practical protocols to thoroughly evaluate its potential as a next-generation agricultural fungicide.

Compound Profile: 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid | - |

| Molecular Formula | C₁₀H₁₂N₄O₃ | PubChem Analog |

| Molecular Weight | 236.23 g/mol | PubChem Analog |

| Chemical Class | Pyrazine Carboxamide | - |

| Proposed FRAC Group | 7 (SDHI) | [1] |

| Structure |  | - |

(Note: Physicochemical properties are estimated based on its structural analogs, such as 5-Aminopyrazine-2-carboxylic acid[9])

Hypothesized Mechanism of Action (MoA)

As a pyrazine carboxamide derivative, the compound is hypothesized to function as an SDHI. It is designed to bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex in fungal mitochondria. This action blocks the electron transport chain, inhibiting the conversion of succinate to fumarate and thereby crippling ATP synthesis, leading to fungal cell death.[2][6]

Caption: Hypothesized MoA of the test compound as an SDHI.

Synthesis Protocol: Amide Coupling Reaction

The synthesis of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid can be achieved via a standard amide coupling reaction. This protocol outlines a common laboratory method for producing pyrazine carboxamide derivatives.[7][10]

Rationale: This two-step process first activates the carboxylic acid group of the pyrazine core, making it susceptible to nucleophilic attack by the amine. Propylphosphonic anhydride (T3P) is a highly effective and safe coupling reagent that drives the reaction to completion with minimal side products.[10]

Materials:

-

5-Aminopyrazine-2-carboxylic acid[9]

-

Oxan-4-amine (Tetrahydro-2H-pyran-4-amine)

-

Propylphosphonic anhydride (T3P®) solution (50% in ethyl acetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Reactant Solubilization: In a round-bottom flask, dissolve 1.0 equivalent of 5-aminopyrazine-2-carboxylic acid in a minimal amount of DMF. Add 3.0 equivalents of DIPEA to the solution.

-

Amine Addition: To the stirred solution, add 1.1 equivalents of oxan-4-amine.

-

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.5 equivalents of the T3P® solution dropwise over 15 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and LC-MS.

Antifungal Efficacy Testing Protocols

The following protocols provide standardized methods to evaluate the antifungal activity of the synthesized compound. It is critical to include a solvent control (e.g., DMSO), a negative control (no treatment), and a positive control (a commercial SDHI fungicide like Boscalid) in all assays.

Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of the compound on the mycelial growth of key plant pathogenic fungi and to calculate the median effective concentration (EC₅₀).

Rationale: The poisoned food technique is a standard and reliable method for screening the intrinsic activity of potential fungicides.[11][12] By incorporating the test compound directly into the growth medium, we can quantify its ability to inhibit fungal growth at various concentrations.

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Materials:

-

Test compound, positive control (Boscalid), DMSO

-

Target fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)[13][14]

-

Potato Dextrose Agar (PDA)

-

Sterile Petri plates (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution: Prepare a 10 mg/mL stock solution of the test compound and positive control in DMSO.

-

Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

-

Poisoned Media: Create a series of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final DMSO concentration is consistent across all plates (≤1%) and included in the solvent control.[14]

-

Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri plate and allow it to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each prepared plate.[11]

-

Incubation: Seal the plates with parafilm and incubate them at 25-28°C in the dark until the fungal growth in the solvent control plate has reached approximately 3/4 of the plate diameter.[14]

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula[15]:

-

% Inhibition = [(C - T) / C] x 100

-

Where: C = Average diameter of the colony in the control plate.

-

Where: T = Average diameter of the colony in the treated plate.

-

-

-

EC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration and use probit analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Protocol: In Vivo Antifungal Assay (Detached Leaf Disc)

Objective: To evaluate the protective (preventative) activity of the compound on living plant tissue.

Rationale: The leaf disc assay is a well-established method that bridges the gap between in vitro and whole-plant studies.[16][17] It allows for the rapid assessment of a compound's ability to protect plant tissue from fungal infection in a controlled environment, providing crucial data on its potential for practical application.[18]

Materials:

-

Test compound, positive control, DMSO, Tween 20 (surfactant)

-

Healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber, strawberry)

-

Fungal spore suspension (e.g., Botrytis cinerea at 1x10⁵ spores/mL)

-

Sterile Petri plates, filter paper, cork borer (1.5 cm diameter)

-

Spray bottle or micropipette for application

Procedure:

-

Treatment Solutions: Prepare spray solutions of the test compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL) in sterile water containing 0.05% Tween 20 to aid in spreading.

-

Leaf Disc Preparation: Use a cork borer to cut uniform discs from healthy leaves, avoiding major veins.

-

Preventative Application: Place the leaf discs, adaxial (upper) side up, on moist filter paper inside Petri plates. Apply the treatment solutions evenly to the leaf disc surfaces (e.g., 20 µL per disc or via a fine mist spray) and allow them to air dry in a laminar flow hood.[18]

-

Inoculation: After 24 hours, inoculate each leaf disc by placing a small droplet (e.g., 10 µL) of the fungal spore suspension in the center.[16]

-

Incubation: Seal the plates and incubate them in a growth chamber with high humidity and a defined light/dark cycle for 3-7 days.

-

Disease Assessment: Visually assess the disease severity on each disc by estimating the percentage of the disc area covered by lesions or sporulation.[18]

-

Data Analysis: Calculate the percent disease control for each concentration relative to the solvent-treated control. Determine the EC₅₀ value for disease control.

Data Interpretation and Next Steps

| Assay Type | Key Metric | Example Data (Hypothetical) | Interpretation |

| In Vitro Mycelial Growth | EC₅₀ (µg/mL) | 1.2 µg/mL vs. B. cinerea | Indicates high intrinsic activity against the target pathogen's growth. |

| In Vivo Leaf Disc | EC₅₀ (µg/mL) | 25 µg/mL vs. B. cinerea | Demonstrates protective activity on plant tissue, though higher concentration needed compared to in vitro, suggesting factors like penetration or stability may be at play. |

A low EC₅₀ value in the in vitro assay indicates potent intrinsic fungicidal activity. A correspondingly low EC₅₀ in the in vivo assay suggests the compound is stable, can penetrate the leaf cuticle, and effectively protect the plant tissue. Discrepancies between in vitro and in vivo results can guide further chemical optimization to improve formulation or plant uptake. Promising candidates should proceed to more advanced greenhouse and field trials.

References

-

Fungicide Resistance Action Committee. (n.d.). FRAC Code List 2024. FRAC. Retrieved from [Link]

-

Bénit, P., et al. (2023). Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Acta Toxicológica Argentina. Retrieved from [Link]

-

Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease. Retrieved from [Link]

-

Wang, M., et al. (2023). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Pest Management Science. Retrieved from [Link]

-

ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. Retrieved from [Link]

-

Dayan, F.E., et al. (2011). Development of a Miniaturized 24-well Strawberry Leaf Disk Bioassay for Evaluating Natural Fungicides. ResearchGate. Retrieved from [Link]

-

Li, S., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Suthar, S.K., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances. Retrieved from [Link]

-

Toffolatti, S.L., et al. (2021). Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. Plants. Retrieved from [Link]

-

Li, S., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Retrieved from [Link]

-

extensionAUS. (2020). Modes of Action. Field Crop Diseases Victoria. Retrieved from [Link]

-

Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Retrieved from [Link]

-

BASF Ag Solutions US. (2017). Growth Efficiency - Leaf Disc Assay. YouTube. Retrieved from [Link]

-

Jiang, C., et al. (2018). A Leaf Disc Assay for Evaluating the Response of Tea (Camellia sinensis) to PEG-Induced Osmotic Stress and Protective Effects of Azoxystrobin against Drought. Molecules. Retrieved from [Link]

-

Yellareddygari, S.K.R., et al. (2014). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. Retrieved from [Link]

-

Shruthi, S.P., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. TGSC. Retrieved from [Link]

-

Li, J., et al. (2025). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. Retrieved from [Link]

-

Chethan, P., et al. (2021). In vitro evaluation of fungicides against the pathogens associated with post-harvest bulb rot of onion. The Pharma Innovation Journal. Retrieved from [Link]

-

Debbarma, M., et al. (2023). In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. ARCC Journals. Retrieved from [Link]

-

Khatri-Chhetri, G., et al. (2019). IN VITRO EVALUATION OF DIFFERENT CHEMICAL FUNGICIDES FOR THE CONTROL OF Rhizoctonia solani KUHN. Nepal Journals Online. Retrieved from [Link]

-

Fasihi, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Retrieved from [Link]

-

Jones, R.G., & McLaughlin, K.C. (1943). PYRAZINE-2,3-DICARBOXYLIC ACID AND 2-PYRAZINECARBOXYLIC ACID. Organic Syntheses. Retrieved from [Link]

-

Kumar, A., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Retrieved from [Link]

-

Gomaa, M.A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminopyrazine-2-carboxylic acid. PubChem. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid. J&K Scientific. Retrieved from [Link]

Sources

- 1. resistance.nzpps.org [resistance.nzpps.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 4. Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. [scielo.org.ar]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 7. jocpr.com [jocpr.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | CID 21897334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. nepjol.info [nepjol.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops [arccjournals.com]

- 16. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Long Island Vegetable Health [blogs.cornell.edu]

- 17. researchgate.net [researchgate.net]

- 18. Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Assay Conditions for 5-(Oxan-4-ylamino)pyrazine-2-carboxylic Acid

Status: Active Ticket ID: TECH-NSB-PYR-005 Subject: Reducing Non-Specific Binding (NSB) and Assay Interference Applicable For: Surface Plasmon Resonance (SPR), ELISA, Enzymatic Assays, and Equilibrium Dialysis.[1][2][3]

Molecular Profile & Risk Assessment[1][3]

Before implementing troubleshooting steps, it is critical to understand why this specific molecule exhibits non-specific binding.

-

Compound Name: 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid[1][2][3]

-

Physicochemical Profile:

-

Acidic Moiety: The pyrazine-2-carboxylic acid group has a predicted pKa of ~2.9–3.[1][2][3]5. At physiological pH (7.4), this molecule exists almost exclusively as a mono-anion (negatively charged).[1][2][3]

-

Hydrophobicity: The central pyrazine ring and the oxan (tetrahydropyran) ring provide a moderate hydrophobic surface area, despite the polar carboxylate.

-

Structural Risk: Planar aromatic rings (pyrazine) with polar tails can form stackable aggregates (colloids) in aqueous solution, a phenomenon known as "promiscuous inhibition."[1][2][3]

-

The NSB Paradox: Because the molecule is anionic at pH 7.4, it resists binding to standard hydrophobic plastics (polystyrene) better than neutral lipophiles. However, it becomes highly susceptible to electrostatic binding (sticking to positively charged protein patches or coated surfaces) and metal chelation .[2][3]

Troubleshooting Logic Tree

Use this decision matrix to identify the source of your assay interference.

Caption: Diagnostic workflow for isolating the specific mechanism of non-specific binding.

Technical Guides & Solutions

Issue 1: Surface Adsorption (Plasticware)

Symptom: The compound concentration in the source plate decreases over 2–4 hours, or SPR responses are lower than expected (mass transport limitation).

-

Mechanism: While the carboxylate is hydrated, the pyrazine-oxan scaffold is lipophilic enough to drive adsorption onto polystyrene, especially in low-volume (384/1536-well) high-surface-area plates.[1][2][3]

-

Solution:

Issue 2: Electrostatic Protein Binding ("The Sticky Protein")

Symptom: High background in SPR reference channels or "super-stoichiometric" binding in biochemical assays.

-

Mechanism: At pH 7.4, your compound is an anion (

).[1][2][3] It will electrostatically bind to positively charged patches (Lysine/Arginine-rich regions) on proteins, including BSA used for blocking.[1][2][3] -

Solution:

-

Ionic Strength: Increase NaCl concentration in the buffer from 150 mM to 200–250 mM . This shields the charge interactions.[3][4]

-

Blocker Rotation: If using BSA (which has binding sites for anions/fatty acids), switch to Gelatin or Casein (0.1%).[1][2][3] These are less likely to specifically bind small carboxylated molecules.[1][2][3]

-

Issue 3: Colloidal Aggregation (False Positives)

Symptom: The compound shows inhibition in an enzymatic assay but loses activity when the enzyme concentration is increased or when a detergent is added.

-

Mechanism: Planar heterocycles like pyrazine can stack like coins, forming colloids that sequester enzymes.[1][2][3] This is the most common cause of false positives in early discovery.

-

Solution:

-

Detergent is Mandatory: Ensure the assay buffer contains at least 0.01% Triton X-100 or 0.005% CHAPS .[3] This disrupts colloid formation.

-

Centrifugation Test: Spin the compound stock (10,000 x g for 10 min). If the supernatant loses activity compared to the pre-spin sample, the compound was aggregated.

-

Experimental Protocols

Protocol A: Sequential Solubility & Recovery Test

Use this to quantify exactly where you are losing compound.

Materials:

Steps:

-

Preparation: Prepare a 10 µM solution of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid in PBS (max 1% DMSO).

-

Incubation: Dispense 50 µL into both PS and PP plates. Cover and incubate at RT for 4 hours.

-

Transfer: Transfer the supernatant from the wells to HPLC vials. Crucial: Do not touch the bottom of the well.

-

Reference: Prepare a fresh sample immediately before injection (T=0 control).

-

Analysis: Calculate Recovery % = (Area_4hr / Area_T0) * 100.

Interpretation:

| Recovery (PS) | Recovery (PP) | Diagnosis | Action |

|---|---|---|---|

| < 80% | > 95% | Plastic Adsorption | Switch to PP plates or add Tween-20.[1][2][3] |

| < 80% | < 80% | Precipitation/Aggregation | Compound is insoluble.[1][2][3] Check pH or add DMSO. |

| > 95% | > 95% | No Surface Loss | Issue is likely protein-based (see Protocol B).[1][2][3] |

Protocol B: SPR "Sticky" Compound Optimization

For Biacore/Octet users observing high reference binding.

Workflow:

-

Reference Channel: Immobilize a non-relevant protein (e.g., HSA) or use an unmodified carboxyl-dextran surface (capped with ethanolamine).[1][2][3]

-

Buffer Scouting: Run the compound (10 µM) over the reference surface in three buffers:

-

Result Analysis:

Mechanistic Visualization

The following diagram illustrates the competing forces driving NSB for this specific molecule.

Caption: Mechanistic pathways of NSB. The molecule's dual nature requires distinct mitigation strategies for plastic vs. protein surfaces.

References

-

Coussens, N. P., et al. (2017).[1][2][3] Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

-

Feng, B. Y., & Shoichet, B. K. (2006).[1][2] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.[1][2]

-

Hughes, J. P., et al. (2011).[1][2][3] Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[1][2] (Discusses physicochemical properties and NSB).

-

Perspicace, S., et al. (2020).[1][2][3] Optimizing SPR Assays for Fragment Screening. Methods in Molecular Biology. (Specific guidance on carboxylate fragment behavior).

Sources

Technical Support Center: Purification of 5-(Oxan-4-ylamino)pyrazine-2-carboxylic Acid Derivatives

Case ID: PYR-OX-725 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]